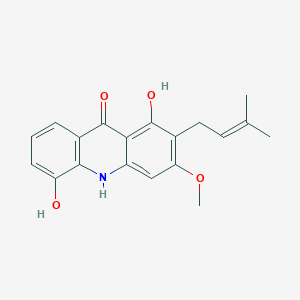
Buxifoliadine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buxifoliadine C is a natural acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buxifoliadine C is typically isolated from natural sources rather than synthesized in the laboratory. The extraction process involves partitioning the methanol extract of Severinia buxifolia between chloroform and water. The chloroform layer is then separated by silica gel column chromatography to yield this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Buxifoliadine C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of buxifoliadine C involves its interaction with various molecular targets and pathways. Studies have shown that the compound can inhibit acetylcholinesterase, prevent beta-amyloid aggregation, and exhibit antioxidant properties . These actions are mediated through its binding to specific sites on enzymes and other proteins, influencing their activity and stability.
Comparison with Similar Compounds
Biological Activity
Buxifoliadine C is a natural compound derived from the plant Atalantia monophylla, belonging to the acridone family of alkaloids. This compound has garnered attention for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.
Overview of this compound
This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound has been studied for its effects on cancer cell proliferation and apoptosis induction.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Notably, it has shown significant activity against HepG2 (hepatocellular carcinoma) and KKU-M156 (cholangiocarcinoma) cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5-10 | Induction of apoptosis via caspase activation |
| KKU-M156 | 6-12 | Inhibition of cell proliferation |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : this compound promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death.
- Inhibition of Proliferation : The compound interferes with cell cycle progression, effectively halting the growth of cancer cells.
Research indicates that this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway. This modulation can lead to altered expression levels of pro-apoptotic and anti-apoptotic proteins.
Case Studies and Research Findings
- Study on HepG2 Cells :
- Comparison with Other Acridones :
- Antimicrobial Properties :
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)-10H-acridin-9-one |
InChI |
InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(24-3)9-13-16(18(11)22)19(23)12-5-4-6-14(21)17(12)20-13/h4-7,9,21-22H,8H2,1-3H3,(H,20,23) |
InChI Key |
LIBMMBBIHSDVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2)C(=CC=C3)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















